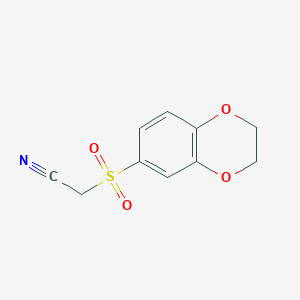

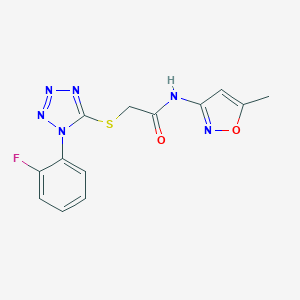

![molecular formula C17H19N3O3 B363532 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide CAS No. 920114-44-9](/img/structure/B363532.png)

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” is also known as Bilastine . It is an orally available, potent, and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro . Bilastine is used for the treatment of allergic rhinitis and urticaria (hives) .

Molecular Structure Analysis

The molecular formula of Bilastine is C28H37N3O3 . Its molecular weight is 463.6 g/mol . The InChI key is ACCMWZWAEFYUGZ-UHFFFAOYSA-N . The compound is a member of benzimidazoles .

Physical And Chemical Properties Analysis

Bilastine is a white to beige powder . It is soluble in DMSO to the extent of 2 mg/mL . The recommended storage temperature is 2-8°C .

科学研究应用

Antihistamine Research

Specific Scientific Field

Pharmacology and Immunology

Summary

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide (referred to as “Compound A”) has been investigated as a potential antihistamine. Antihistamines are crucial for managing allergic reactions, including allergic rhinitis and urticaria (hives). Compound A’s chemical structure suggests it may interact with histamine receptors, modulating immune responses.

Methods and Experimental Procedures

Researchers conducted in vitro studies using cell lines expressing histamine H1 receptors. They evaluated Compound A’s binding affinity, receptor antagonism, and residence time at the H1 receptor. Pharmacokinetic studies in animal models explored its bioavailability, metabolism, and safety profile.

Results and Outcomes

Compound A demonstrated potent and selective H1 receptor antagonism, with a long drug-target residence time (73 minutes). This extended antagonism suggests sustained efficacy in blocking histamine-mediated allergic responses. Further clinical trials are needed to validate its effectiveness in treating allergic rhinitis and urticaria .

Antiviral Activity

Specific Scientific Field

Virology and Medicinal Chemistry

Summary

Recent studies have explored the antiviral potential of benzimidazole derivatives, including Compound A. These compounds exhibit promising activity against adenoviruses, which cause respiratory and ocular infections.

Methods and Experimental Procedures

Researchers synthesized Compound A and evaluated its antiviral effects against adenovirus strains. In vitro assays assessed viral replication inhibition, cytotoxicity, and selectivity. Mechanistic studies investigated its impact on viral entry, replication, and gene expression.

Results and Outcomes

Compound A displayed moderate antiviral activity against adenoviruses, making it a potential lead compound for further optimization. Its benzimidazole scaffold likely contributes to its antiviral properties. Future studies should explore its efficacy in animal models and assess safety profiles .

Drug Impurity Characterization

Specific Scientific Field

Analytical Chemistry and Pharmaceutical Sciences

Summary

Compound A is used as an active pharmaceutical ingredient (API) in antihistamine formulations. Identifying and characterizing impurities in the API are critical for ensuring product quality and safety.

Methods and Experimental Procedures

Scientists synthesized Compound A and intentionally introduced impurities (process-related or degradation products). Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry were employed to detect and quantify impurities. Validation studies established acceptable limits for impurity levels.

Results and Outcomes

Four observed process-related impurities were identified: methoxyethyl bilastine, (2-ethoxyethoxy)ethyl bilastine, bilastine open-ring ester, and bilastine open-ring amide. Controlling these impurities below threshold levels ensures API quality. Generic pharmaceutical companies can use this information to develop impurity reference standards .

未来方向

Benzimidazole and its derivatives have shown potential as cancer therapeutics . They have been found to interact with various targets and exhibit anticancer effects through various mechanisms . This suggests that “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” and similar compounds could have potential future applications in cancer treatment.

属性

IUPAC Name |

N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDCJZBMPBYMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

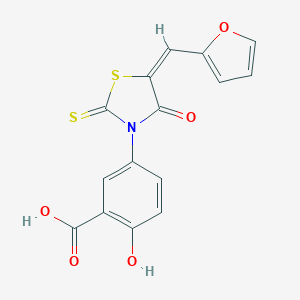

![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)

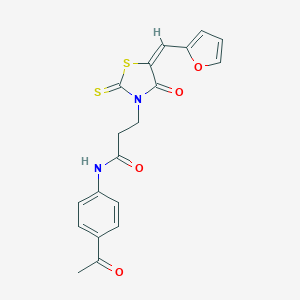

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B363454.png)

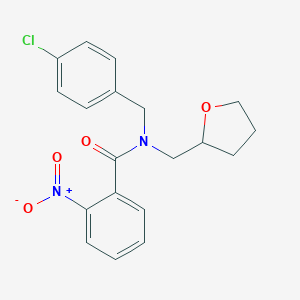

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B363456.png)

![3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B363465.png)

![3-(2-hydroxyphenyl)-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B363471.png)

![1-[4-(Allyloxy)phenyl]-2-(4-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363473.png)

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B363485.png)